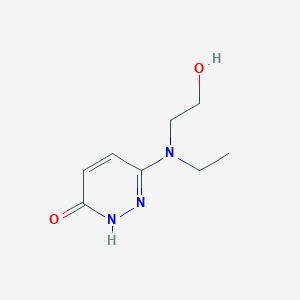

6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[ethyl(2-hydroxyethyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-11(5-6-12)7-3-4-8(13)10-9-7/h3-4,12H,2,5-6H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRQJBOMTUEVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. The nature of these interactions often involves inhibition of enzyme activity, leading to altered cellular signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PDE enzymes can lead to changes in cyclic AMP (cAMP) levels, which in turn affect various cellular responses such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of PDE enzymes, preventing the breakdown of cAMP and cyclic GMP (cGMP). This inhibition results in elevated levels of these cyclic nucleotides, which can activate protein kinase A (PKA) and protein kinase G (PKG), leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular signaling and improved physiological responses. At higher doses, it can lead to toxic or adverse effects, including disrupted cellular function and potential organ damage. Threshold effects are often observed, where a specific dosage range produces optimal results without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PDEs, which play a role in the metabolism of cyclic nucleotides. The compound’s influence on metabolic flux and metabolite levels can lead to altered cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol is a compound with potential therapeutic applications due to its unique structural features, which include a pyridazine ring and an ethyl(2-hydroxyethyl)amino side chain. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14N4O2

- Molecular Weight : 218.24 g/mol

- CAS Number : 1870124-36-9

The compound's structure allows for various interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The hydroxyl group in the side chain can participate in hydrogen bonding, enhancing binding affinity to target proteins. Additionally, the pyridazine moiety may facilitate electron transfer processes, contributing to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains through disruption of cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticonvulsant Properties

A notable area of research involves the anticonvulsant potential of this compound. In animal models, it has been observed that certain derivatives can elevate seizure thresholds and reduce the frequency of seizures induced by electrical stimulation.

Table 2: Anticonvulsant Activity in Mouse Models

| Compound | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Compound A | 300 | 100 |

| Compound B | 150 | 75 |

| Compound C | 100 | 50 |

Case Studies and Research Findings

-

Antimicrobial Activity Assessment :

A study investigated the antimicrobial effects of related compounds against several bacterial strains. The results indicated moderate to high inhibition rates at varying concentrations. -

Anticonvulsant Activity Study :

Another study evaluated various derivatives in mouse models for their efficacy in preventing seizures induced by electrical stimulation. The findings suggested that specific dosages correlated with protective effects against seizures. -

Inflammatory Response Modulation :

Preliminary investigations suggest that this compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines, though further research is required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among pyridazinone derivatives lie in the substituents at positions 2, 5, and 5. Below is a comparative analysis:

Key Observations :

- Solubility: The hydroxyethyl group in this compound improves water solubility compared to non-hydroxylated analogs like 5-chloro-6-phenylpyridazin-3(2H)-one .

- Hydrogen Bonding : The hydroxyl and amine groups enable stronger intermolecular interactions (e.g., with biological targets) than ester-containing derivatives .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) contains over 250,000 small-molecule crystal structures, including pyridazinones. While specific data for this compound is absent here, CSD analysis of similar compounds reveals:

- Pyridazinones with hydroxyl groups often form hydrogen-bonded dimers or chains, stabilizing crystal lattices .

- Ethyl and hydroxyethyl substituents may induce conformational flexibility, affecting packing efficiency .

Preparation Methods

Synthesis of Ethyl(2-hydroxyethyl)amine

- The secondary amine, ethyl(2-hydroxyethyl)amine, can be prepared via reductive amination or direct alkylation methods:

- Reductive amination : Reaction of ethylamine with an aldehyde such as 2-hydroxyacetaldehyde, followed by reduction with sodium borohydride (NaBH4), yields ethyl(2-hydroxyethyl)amine.

- Direct alkylation : Ethylamine can be reacted with ethylene oxide under controlled conditions to introduce the 2-hydroxyethyl group.

These methods are supported by reductive amination protocols and amine synthesis strategies reported in synthetic organic chemistry.

Preparation of 6-Halopyridazin-3-ol Precursor

- The key intermediate, 6-chloropyridazin-3-ol or 6-bromopyridazin-3-ol, is synthesized by halogenation of pyridazin-3-ol derivatives or purchased commercially.

- The halogen at position 6 is a good leaving group, facilitating nucleophilic substitution by amines.

Nucleophilic Substitution Reaction

Reaction Conditions

- The 6-halopyridazin-3-ol is reacted with ethyl(2-hydroxyethyl)amine in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).

- A base such as potassium carbonate (K2CO3) is used to deprotonate the amine and facilitate substitution.

- The reaction is typically conducted at elevated temperatures (e.g., 80–120 °C) under an inert atmosphere to prevent oxidation.

Mechanism

- The nucleophilic amine attacks the electrophilic carbon bearing the halogen on the pyridazine ring, displacing the halogen and forming the this compound.

Purification Methods

- The crude product is purified by flash column chromatography using silica gel.

- Elution solvents typically involve gradients of dichloromethane (DCM), methanol (MeOH), and sometimes ethyl acetate (EtOAc).

- Alternatively, recrystallization from solvent mixtures such as ethanol/water or ethyl acetate/hexane can be employed to improve purity.

Representative Data Table of Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of amine | Ethylamine + ethylene oxide, base, RT | 75–85 | Controlled addition to avoid polymerization |

| Preparation of 6-halopyridazin-3-ol | Halogenation of pyridazin-3-ol, halogen source (Cl2, Br2) | 60–80 | Commercially available alternatives exist |

| Nucleophilic substitution | 6-halopyridazin-3-ol + ethyl(2-hydroxyethyl)amine, K2CO3, DMA, 100 °C, 12 h | 65–90 | Reaction monitored by TLC; inert atmosphere recommended |

| Purification | Flash chromatography (silica gel), recrystallization | — | Purity >95% by HPLC or NMR confirmed |

Research Findings and Optimization Notes

- Reductive amination is a reliable method for preparing secondary amines with hydroxyalkyl substituents, providing good yields and purity when carefully controlled.

- Attempts to reduce esters to aldehydes in related systems (e.g., using DIBAL-H) have shown challenges such as over-reduction to alcohols, suggesting that direct preparation of the amine substituent is preferable to multi-step transformations involving sensitive intermediates.

- The nucleophilic substitution on the pyridazine ring proceeds efficiently under mild base and elevated temperature conditions, with reaction times typically around 12–24 hours.

- Purification by flash chromatography is effective, but recrystallization can be used to scale up and achieve higher purity.

- Alternative synthetic routes involving nickel-catalyzed opening of ethylene oxide have been reported to improve yield and reduce step count in related hydroxyalkyl amine syntheses.

Q & A

Basic: How can researchers optimize the synthesis of 6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters such as temperature, solvent, catalyst, and stoichiometry. For example, using anhydrous acetonitrile with potassium carbonate under reflux (as in Scheme 2 of ) improves nucleophilic substitution efficiency . Design of Experiments (DoE) methodologies, such as factorial design, can minimize trial-and-error by identifying critical factors (e.g., reaction time, molar ratios) and their interactions . Statistical tools like response surface methodology (RSM) further refine conditions to maximize yield while maintaining purity.

Advanced: What mechanistic insights are critical for designing efficient nucleophilic substitution reactions in pyridazine derivatives?

Methodological Answer:

Key insights include understanding the electronic effects of substituents on pyridazine’s aromatic ring and the steric accessibility of reactive sites. For instance, hydroxyl and amino groups can activate specific positions for substitution via resonance or inductive effects . Computational studies (e.g., density functional theory) can map transition states and predict regioselectivity, as demonstrated by ICReDD’s integration of quantum chemical calculations with experimental validation . Kinetic studies under varying conditions (e.g., solvent polarity, pH) further elucidate rate-determining steps.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for hydroxyl ( ~5-6 ppm) and ethylamino groups ( ~1-3 ppm).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection quantifies purity and resolves byproducts .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the biological activity of pyridazin-3-ol derivatives?

Methodological Answer:

Analog Synthesis: Introduce substituents (e.g., alkyl, aryl groups) at positions 4 and 5 of the pyridazine ring via methods like alkylation or acylation .

Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) under controlled conditions.

Computational Modeling: Use molecular docking or QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity data .

Statistical Analysis: Multivariate regression identifies key structural determinants of potency .

Basic: What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

- pH Sensitivity: The compound may degrade under acidic or alkaline conditions due to hydrolysis of the hydroxyl or amino groups.

- Light and Oxygen: Store in amber vials under inert gas (e.g., nitrogen) to prevent photooxidation .

- Temperature: Long-term stability tests at 4°C vs. room temperature identify optimal storage conditions .

Advanced: How can quantum chemical calculations and reaction path search methods be integrated to predict optimal reaction pathways for pyridazine derivatives?

Methodological Answer:

- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method explore potential energy surfaces to locate transition states and intermediates .

- Solvent Effects: Continuum solvation models (e.g., COSMO-RS) predict solvent interactions and their impact on reaction kinetics.

- Machine Learning: Train models on existing reaction datasets to recommend conditions (e.g., catalysts, solvents) for novel transformations .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) separates polar byproducts .

- Recrystallization: Use solvents like ethanol or acetonitrile to exploit solubility differences at varying temperatures .

- Liquid-Liquid Extraction: Adjust pH to partition the compound into aqueous or organic layers based on ionization .

Advanced: When encountering contradictory data in the pharmacological evaluation of pyridazin-3-ol analogs, what statistical approaches can resolve discrepancies?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies to identify trends obscured by experimental variability.

- Sensitivity Analysis: Test if conclusions hold under different assumptions (e.g., outlier exclusion, model parameters).

- Bayesian Inference: Update probability distributions for activity metrics as new data emerges, reducing uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.